Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate
Overview
Description
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring, an ethyl ester group at the 1 position, and a carboxylate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate typically involves the bromination of 1H-1,2,4-triazole followed by esterification. One common method involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The resulting 3,5-dibromo-1H-1,2,4-triazole is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,5-diamino-1H-1,2,4-triazole derivatives.
Oxidation Reactions: Oxidation can lead to the formation of triazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Reduction Reactions: Products include 3,5-diamino-1H-1,2,4-triazole derivatives.
Oxidation Reactions: Products include triazole N-oxides.
Scientific Research Applications
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also act as a ligand, binding to metal ions and forming coordination complexes that can alter the function of metalloproteins .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the ethyl ester group but shares the brominated triazole core.
3-Bromo-1H-1,2,4-triazole: Contains only one bromine atom and lacks the ethyl ester group.
1H-1,2,4-Triazole: The parent compound without any bromine or ester groups.
Uniqueness
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is unique due to the presence of both bromine atoms and the ethyl ester group. This combination of functional groups enhances its reactivity and allows for a wider range of chemical modifications and applications compared to its simpler analogs .
Properties
IUPAC Name |
ethyl 3,5-dibromo-1,2,4-triazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3O2/c1-2-12-5(11)10-4(7)8-3(6)9-10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQGFBJOHJKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=NC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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